A-Z Guide to 2-Cyclopropylthiazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry
A-Z Guide to 2-Cyclopropylthiazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry
This technical guide provides an in-depth exploration of 2-cyclopropylthiazole-5-carbaldehyde, a crucial heterocyclic building block in modern drug discovery. We will delve into its chemical identity, synthesis, reactivity, and pivotal role as a key intermediate in the development of therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.
Core Compound Identification and Properties
2-Cyclopropylthiazole-5-carbaldehyde is a substituted thiazole derivative featuring a cyclopropyl group at the 2-position and an aldehyde at the 5-position. This unique arrangement of functional groups makes it a valuable synthon for introducing the cyclopropyl-thiazole moiety into larger, more complex molecules.
Definitive Identification:
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Chemical Name: 2-cyclopropyl-1,3-thiazole-5-carbaldehyde[1]
Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Weight | 153.20 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1][4] |
| Predicted Density | 1.370 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 278.5 ± 13.0 °C | [2] |
Synthesis and Purification
A plausible synthetic strategy involves the Hantzsch thiazole synthesis to form the core ring, followed by functional group manipulation to introduce the aldehyde. An alternative, modern approach could involve a Grignard exchange reaction with a 2-bromothiazole precursor, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). This method offers mild reaction conditions and high yields for related thiazole aldehydes[5].
Workflow for a Plausible Synthetic Approach
Below is a conceptual workflow illustrating a potential synthesis, based on established organometallic methodologies.
Caption: Conceptual workflow for the synthesis of 2-Cyclopropylthiazole-5-carbaldehyde.
Detailed Experimental Protocol (Hypothetical)
This protocol is illustrative, based on general procedures for similar transformations, as a specific literature procedure was not found.
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Preparation of 2-bromothiazole-5-carbaldehyde: Start with a commercially available 2-bromothiazole and introduce the aldehyde group at the 5-position via a Vilsmeier-Haack or similar formylation reaction. Protect the aldehyde if necessary (e.g., as a diethyl acetal).
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Cross-Coupling Reaction:
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To a solution of the protected 2-bromo-5-formylthiazole (1.0 eq) in a suitable solvent (e.g., THF/water mixture) under an inert atmosphere (N₂ or Ar), add cyclopropylboronic acid (1.5 eq) and a base such as K₂CO₃ (3.0 eq).
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Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).
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Causality: The palladium catalyst is essential for facilitating the Suzuki cross-coupling reaction, which forms the crucial carbon-carbon bond between the thiazole ring and the cyclopropyl group. The inert atmosphere prevents the degradation of the catalyst and other reagents.
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Heat the reaction mixture to reflux (e.g., 80-90 °C) and monitor its progress using Thin Layer Chromatography (TLC).
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Work-up and Deprotection:
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Once the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Extract the product into an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Treat the crude product with a dilute acid (e.g., 1M HCl) to hydrolyze the acetal protecting group, yielding the desired aldehyde.
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Purification:
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Purify the final compound using column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) would be determined by TLC analysis.
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Self-Validation: The purity of the collected fractions should be assessed by TLC. Fractions containing the pure product are combined and the solvent is removed in vacuo to yield 2-cyclopropylthiazole-5-carbaldehyde as a solid.
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Chemical Reactivity and Role in Drug Discovery
The aldehyde functional group is the primary site of reactivity, serving as an electrophilic handle for a variety of crucial transformations in medicinal chemistry. Its position on the thiazole ring, coupled with the adjacent cyclopropyl group, provides a unique structural motif for library synthesis.
Key Reactions for Drug Development
Caption: Key synthetic transformations of 2-Cyclopropylthiazole-5-carbaldehyde.
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Reductive Amination: This is arguably the most critical reaction for drug discovery. The aldehyde readily reacts with primary or secondary amines to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to generate a diverse range of secondary or tertiary amine products. This reaction is fundamental for connecting the thiazole core to other fragments of a drug molecule.
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Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a means to introduce carbon-carbon double bonds and further extend the molecular scaffold.
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Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like sodium chlorite. The resulting 2-cyclopropylthiazole-5-carboxylic acid is another valuable intermediate, often used for amide bond formation[6].
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Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, which can be further functionalized.
Analytical Characterization
Confirming the identity and purity of 2-cyclopropylthiazole-5-carbaldehyde is crucial. A combination of spectroscopic techniques is employed for full characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. Key expected signals include:
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A singlet for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.5 ppm).
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A singlet for the proton on the thiazole ring (C4-H).
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A multiplet for the methine proton of the cyclopropyl group.
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Two distinct multiplets for the diastereotopic methylene protons of the cyclopropyl group.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for:
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The carbonyl carbon of the aldehyde (δ 185-200 ppm)[7].
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Carbons of the thiazole ring.
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Carbons of the cyclopropyl group.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde will be prominent, typically in the range of 1680-1715 cm⁻¹[7].
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (153.20 g/mol ).
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 2-cyclopropylthiazole-5-carbaldehyde. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for similar heterocyclic aldehydes should be followed.
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Hazard Statements (General for Class): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation[8][9][10]. May also cause respiratory irritation[8][9].
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Precautionary Measures:
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Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[9][10][11]. Avoid breathing dust or vapors[9][11]. Wash hands thoroughly after handling[10][11].
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[10][11].
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8][11].
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Conclusion
2-Cyclopropylthiazole-5-carbaldehyde stands out as a high-value building block for medicinal chemistry and drug discovery. Its defined structure, anchored by the stable thiazole core and the synthetically versatile aldehyde group, provides a reliable platform for constructing novel molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to leverage its unique chemical properties in the quest for new therapeutic agents.
References
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2-cyclopropylthiazole-5-carbaldehyde - ChemBK. (n.d.). Retrieved January 6, 2026, from [Link]
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2-Cyclopropylthiazole-5-carbaldehyde (1 x 50 mg) - Reagentia. (n.d.). Retrieved January 6, 2026, from [Link]
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Material Safety Data Sheet - Capot Chemical. (2008, November 4). Retrieved January 6, 2026, from [Link]
- The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents. (n.d.).
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Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed. (2011). Retrieved January 6, 2026, from [Link]
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Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2025, February 24). Retrieved January 6, 2026, from [Link]
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